The compound (4aS,6aS,6bR,10S,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule belonging to the class of triterpenoids. It features a unique stereochemistry and a rich molecular structure that contributes to its potential biological activities. The molecular formula is with a molecular weight of approximately 470.7269 g/mol .
This compound is derived from natural sources and has been identified in various plant species. It is particularly noted for its presence in certain herbal extracts and has been studied for its pharmacological properties.
The synthesis of this compound can be approached using various methods typically employed in organic chemistry. The most common methods involve:
The synthesis often involves:
The molecular structure of (4aS,6aS,6bR)-10-hydroxy-2,2,... can be represented using various notations:
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C
MIJYXULNPSFWEK-LXLHWSNGSA-N
.The chemical reactivity of this compound can be characterized by several key reactions:
Reactions are typically facilitated by specific reagents:
The mechanism of action for this compound primarily revolves around its interaction with biological systems:
Research indicates that compounds similar to this one exhibit significant biological activities such as hepatoprotective effects and potential anticancer properties .
Spectroscopic techniques such as NMR and IR spectroscopy are used for characterization:
This compound has several scientific uses:
CAS No.:
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8